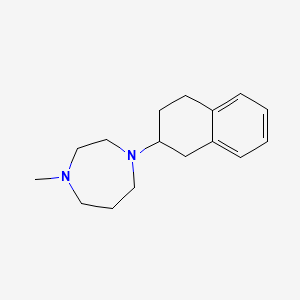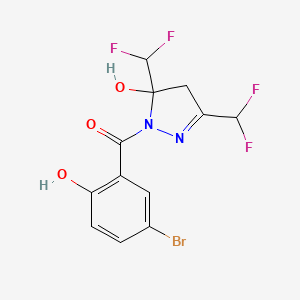![molecular formula C24H27N3O5S B6018386 3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6018386.png)
3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic master switch that regulates cellular energy homeostasis. Activation of AMPK has been shown to have therapeutic potential for metabolic disorders, such as type 2 diabetes, obesity, and cancer.
Mechanism of Action
3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide activates AMPK by binding to the gamma subunit of the enzyme, leading to conformational changes that increase the affinity of AMPK for its substrates. This results in the phosphorylation of downstream targets, such as acetyl-CoA carboxylase and glucose transporter 4, leading to increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. This compound also increases mitochondrial biogenesis and improves mitochondrial function. Additionally, it has anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide has several advantages for lab experiments. It is a potent and selective activator of AMPK, allowing for specific activation of the enzyme. It has also been shown to be effective in vivo, making it a useful tool for studying the role of AMPK in whole organisms. However, this compound has limitations as well. It has low solubility in water, making it difficult to administer in vivo. It also has a short half-life in vivo, limiting its effectiveness for long-term studies.
Future Directions
There are several future directions for research on 3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide. One area of interest is the development of more potent and selective activators of AMPK. Another area of interest is the investigation of the therapeutic potential of this compound for metabolic disorders, such as type 2 diabetes and obesity. Additionally, the anti-inflammatory and anti-tumor effects of this compound warrant further investigation. Finally, the limitations of this compound, such as its low solubility and short half-life, could be addressed through the development of new analogs with improved pharmacokinetic properties.
Synthesis Methods
The synthesis of 3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide involves several steps, including the condensation of 3-nitrobenzoic acid with 1-adamantylamine to form 3-nitro-N-(1-adamantyl)benzamide. The nitro group is then reduced to an amino group, followed by the addition of sulfonyl chloride to form this compound.
Scientific Research Applications
3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide has been widely used in scientific research to investigate the role of AMPK in various biological processes. It has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has also been shown to have anti-inflammatory and anti-tumor effects.
properties
IUPAC Name |
3-(1-adamantylmethylsulfamoyl)-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c28-23(26-20-4-2-5-21(11-20)27(29)30)19-3-1-6-22(10-19)33(31,32)25-15-24-12-16-7-17(13-24)9-18(8-16)14-24/h1-6,10-11,16-18,25H,7-9,12-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQDNDRRSKVCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=CC(=C4)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-phenylpropyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6018314.png)
![1-cycloheptyl-4-[(3-thienylmethyl)amino]-2-pyrrolidinone](/img/structure/B6018329.png)

![3-ethyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B6018344.png)
![methyl 6-[4,4-dimethyl-3-(3-methyl-5-isoxazolyl)-2,6-dioxocyclohexyl]-6-oxohexanoate](/img/structure/B6018348.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6018353.png)
![N-(3-methylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6018360.png)
![4-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6018361.png)

![4,5-dibromo-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-thiophenecarboxamide](/img/structure/B6018377.png)

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(3-methyl-2-thienyl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B6018384.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-morpholinyl)propanamide](/img/structure/B6018401.png)